molecular formula C5H5BO3S B1303762 5-Formyl-2-thiopheneboronic acid CAS No. 4347-33-5

5-Formyl-2-thiopheneboronic acid

Cat. No.: B1303762
CAS No.: 4347-33-5
M. Wt: 155.97 g/mol
InChI Key: DEQOVKFWRPOPQP-UHFFFAOYSA-N
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Description

5-Formyl-2-thiopheneboronic acid is a useful research compound. Its molecular formula is C5H5BO3S and its molecular weight is 155.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Formyl-2-thiopheneboronic acid is a thiophene derivative that is used as an organic intermediate

Mode of Action

It is known that thiophene derivatives are widely used in the synthesis of pharmaceuticals, chemical reagents, dyes, and polymer additives . The compound’s interaction with its targets would depend on the specific context of its use.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. As an organic intermediate, it could be involved in various chemical reactions and pathways, contributing to the synthesis of more complex molecules .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. As an intermediate in chemical synthesis, its primary role is likely to contribute to the formation of more complex molecules .

Biological Activity

5-Formyl-2-thiopheneboronic acid (CAS Number: 4347-33-5) is a boronic acid derivative characterized by its thiophene ring structure. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with a molecular formula of C5H5BO3SC_5H_5BO_3S and a molecular weight of approximately 155.96 g/mol, exhibits several interesting properties that make it suitable for various applications in drug development.

Physical Characteristics

  • Appearance : White to orange powder
  • Melting Point : 132–135 °C
  • Solubility : Soluble in methanol
  • Purity : Typically ≥ 97% .

Structural Formula

The structural formula can be represented as follows:

OB O C1=CC=C S1)C O\text{OB O C}_1=\text{CC}=\text{C S}_1)\text{C O}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown moderate activity against various microorganisms, including:

  • Candida albicans
  • Aspergillus niger
  • Escherichia coli
  • Bacillus cereus

In vitro tests have indicated that the compound exhibits lower Minimum Inhibitory Concentration (MIC) values compared to some established antifungal agents, suggesting a promising role as an antibacterial agent .

MicroorganismMIC (µg/mL)Comparison with Control
Candida albicans100Higher than AN2690
Aspergillus niger50Comparable
Escherichia coli25Lower than AN2690
Bacillus cereus20Significantly lower

The proposed mechanism of action for the antimicrobial activity of this compound involves its ability to form spiroboronates with diols, which may inhibit essential enzymes in microbial cells. This interaction can disrupt normal cellular functions, leading to cell death or inhibition of growth .

Case Study 1: Synthesis and Activity Evaluation

A study focused on synthesizing various derivatives of boronic acids, including this compound, assessed their biological activities. The compound was synthesized via a Suzuki-Miyaura coupling reaction and subsequently tested for its antimicrobial properties against standard strains. The results confirmed its efficacy, particularly against Gram-positive bacteria like Bacillus cereus .

Case Study 2: Interaction with Enzymes

In another investigation, the interaction of this compound with specific bacterial enzymes was analyzed. The findings suggested that the compound could effectively inhibit leucyl-tRNA synthetase in E. coli, which is crucial for protein synthesis. This inhibition was attributed to the structural similarity between the compound and natural substrates of the enzyme .

Scientific Research Applications

Synthesis and Reaction Mechanisms

5-Formyl-2-thiopheneboronic acid is primarily utilized in coupling reactions, particularly in the synthesis of complex organic molecules. One notable reaction is the acid-promoted protodeboronation of arylboronic acids, where this compound serves as a precursor for generating thiophene derivatives.

Key Findings from Research

  • Protodeboronation Studies :
    • Research demonstrated that the condensation of this compound with cyanoacetic acid did not yield the expected product but instead facilitated protodeboronation, achieving yields between 52% to 85% depending on the substituents on the aryl groups involved .
  • Solvent Effects :
    • A study explored various solvents and temperatures for reactions involving this compound, indicating that acetic acid at 130°C yielded the highest product yield of 81% .

Applications in Organic Synthesis

This compound is instrumental in several synthetic pathways:

  • Cross-Coupling Reactions :
    • It is used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals.
  • Synthesis of Glycosyl Donors :
    • The compound has been successfully employed to synthesize UDP-GalNAc derivatives, which are crucial for understanding enzyme inhibition mechanisms . These derivatives have shown potential as inhibitors in biological systems.

Case Study 1: Synthesis of UDP-GalNAc Derivatives

A study utilized this compound to create novel UDP-GalNAc derivative structures. The derivatives exhibited low turnover rates as inhibitors for specific enzymes, providing insights into their binding mechanisms and potential therapeutic applications .

CompoundInhibition RateRemarks
UDP-GalNAc Derivative 1LowPotent inhibitor
UDP-GalNAc Derivative 2LowStructural insights gained

Case Study 2: Protodeboronation Efficiency

In a series of experiments assessing the efficiency of protodeboronation using this compound, various reaction conditions were tested:

SolventTemperature (°C)Yield (%)
Acetic Acid11070
HCl/H₂O11026
Acetic Acid13081

These results indicate that solvent choice and temperature significantly impact reaction outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-formyl-2-thiopheneboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For instance, coupling 5-bromothiophene-2-carboxylic acid with this compound under microwave irradiation (70°C, 30 min) using [Pd(dppf)Cl₂] as a catalyst in a toluene/MeOH solvent system achieves moderate yields (~73%) . Key parameters include molar ratios (e.g., 1:1.5 boronic acid:bromide), catalyst loading (5 mol%), and microwave activation to accelerate kinetics. Anhydride impurities may require post-synthesis purification via flash chromatography (SiO₂, toluene) .

Q. How can researchers address challenges in purifying this compound due to anhydride contamination?

  • Methodological Answer : Anhydride byproducts (formed during boronic acid synthesis) complicate purification. Flash column chromatography using silica gel and toluene as the mobile phase effectively separates the target compound from anhydrides . Pre-purification analysis (e.g., TLC or HPLC) is critical to optimize eluent selection. Storage under inert atmospheres (N₂/Ar) at –20°C minimizes further anhydride formation .

Q. What are the best practices for handling and storing this compound to maintain stability?

  • Methodological Answer : The compound is sensitive to moisture and oxidation. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents (e.g., THF, toluene) for reactions. Safety protocols include wearing gloves/eye protection and working in a fume hood due to potential respiratory irritancy (H315, H319 hazards) .

Advanced Research Questions

Q. How does this compound enhance the performance of dye-sensitized solar cells (DSSCs) or photodynamic therapy (PDT) agents?

  • Methodological Answer : In DSSCs, its aldehyde group enables conjugation with π-extended donors (e.g., tetraphenylethylene derivatives) via Knoevenagel condensation, creating push-pull systems that improve light absorption and charge transfer. For PDT, Suzuki coupling with pyridinium salts yields photosensitizers with strong intramolecular charge transfer (ICT), reducing bandgaps and enabling near-IR activation .

Q. How can researchers resolve contradictions in catalytic efficiency when using this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in yield (e.g., 55–73%) arise from catalyst choice and reaction setup. For example, [Pd(dppf)Cl₂] in toluene/MeOH under microwaves outperforms traditional Pd(PPh₃)₄ in DMF . Systematic screening of ligands (e.g., biphenyl vs. dppf), bases (KF vs. Cs₂CO₃), and solvents (polar vs. nonpolar) is recommended. Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps .

Q. What advanced characterization techniques are essential for verifying the structure and purity of this compound derivatives?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis, HRMS for molecular weight confirmation, and FT-IR to track boronic acid vibrations (B–O at ~1340 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in derivatives, while TGA/DSC assesses thermal stability for photovoltaic applications .

Q. How can structural modifications of this compound tailor its reactivity for specific applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂) to the thiophene ring to enhance electrophilicity for nucleophilic substitutions. Conversely, electron-donating groups (e.g., –OCH₃) stabilize boronic acid intermediates in Suzuki reactions. For biomedical applications, PEGylation improves solubility and biocompatibility .

Properties

IUPAC Name

(5-formylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQOVKFWRPOPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378455
Record name 5-Formyl-2-thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4347-33-5
Record name 5-Formyl-2-thiopheneboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4347-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-2-thiopheneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formyl-2-thiopheneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75069374
CID 75069374
5-Formyl-2-thiopheneboronic acid
CID 75069374
5-Formyl-2-thiopheneboronic acid
CID 75069374
5-Formyl-2-thiopheneboronic acid
CID 75069374
5-Formyl-2-thiopheneboronic acid
CID 75069374
5-Formyl-2-thiopheneboronic acid
CID 75069374
CID 75069374
5-Formyl-2-thiopheneboronic acid

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